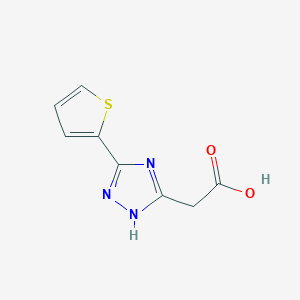

2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c12-7(13)4-6-9-8(11-10-6)5-2-1-3-14-5/h1-3H,4H2,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIUQXMIHFTCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrazide Route via Hydrazine Hydrate Reaction

One common method involves the reaction of hydrazine hydrate with a precursor ester or thioester containing the thiophene-substituted triazole nucleus. For example, isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate is reacted with hydrazine hydrate under reflux in propan-2-ol for 3-4 hours to yield 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide. The product is isolated by evaporation, washing with diethyl ether, and recrystallization from acetic acid or propan-2-ol, giving yields around 70-72% with high purity (>98%) confirmed by 1H-NMR and mass spectrometry.

This intermediate can then be further transformed into the target acetic acid derivative by controlled hydrolysis or oxidation steps.

Cyclization of Semicarbazides and Hydrazides

Another approach involves cyclization reactions of semicarbazide or hydrazide derivatives with appropriate acylating agents or isocyanates under alkaline or acidic conditions to form the 1,2,4-triazole ring bearing the thiophene substituent. For instance, 1-(thiophen-2-ylacetyl)-4-substituted semicarbazides undergo cyclization in alkaline medium to yield 3-(thiophen-2-ylmethyl)-4-substituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which can be further functionalized to acetic acid analogs.

One-Pot and Multistep Synthetic Protocols

In addition to the above, one-pot synthetic routes have been developed for related triazole derivatives involving:

- Acylation of suitable amines with acyl chlorides in acetic acid with sodium acetate as base,

- Subsequent heterocyclization without isolation of intermediates,

- Acid-catalyzed hydrolysis or rearrangements to yield the target triazole acetic acids.

These methods have yielded products in near-quantitative yields (~98%) with high purity, verified by LC-MS, NMR, and X-ray crystallography.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Characterization

Structural Confirmation: The synthesized compounds have been confirmed by multiple analytical techniques including 1H-NMR, 13C-NMR, LC-MS, and single-crystal X-ray diffraction, ensuring structural integrity and purity.

Reaction Monitoring: Chromatographic and mass spectral studies have been employed to monitor reaction progress and confirm product formation.

Yield Optimization: Continuous-flow methods demonstrated improved yields and safety profiles compared to traditional batch syntheses.

Functional Group Tolerance: The synthetic routes allow for variation in substituents on the triazole ring, indicating robustness and versatility.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(Thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and triazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

TTA has been investigated for its potential antimicrobial activity. Studies have shown that compounds containing the triazole ring exhibit significant antibacterial effects against various pathogens. The thiophene moiety enhances this activity by increasing lipophilicity, allowing better membrane penetration.

Anticancer Activity

Research indicates that TTA may induce apoptosis in cancer cells. The mechanism involves the activation of specific cellular pathways that lead to programmed cell death. In vitro studies have demonstrated that TTA can inhibit the proliferation of several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

TTA has shown promise in reducing inflammation in various models. Its ability to modulate inflammatory cytokines makes it a candidate for treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Fungicidal Activity

The compound exhibits fungicidal properties, making it useful in agriculture as a potential fungicide. Its effectiveness against fungal pathogens can help in managing crop diseases, thereby improving yield and quality .

Plant Growth Regulation

TTA has been studied for its effects on plant growth regulation. It can enhance root development and overall plant vigor, which may lead to improved agricultural productivity .

Synthesis of Conductive Polymers

TTA serves as a building block in the synthesis of conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of TTA into polymer matrices enhances electrical conductivity and stability .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiophene and triazole rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The following table summarizes key differences between the target compound and analogs:

*Estimated values based on structural analogs.

Actividad Biológica

The compound 2-(3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.

The molecular formula of this compound is , with a molecular weight of approximately 196.24 g/mol. It contains a thiophene ring and a triazole moiety that contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds containing the triazole structure have been evaluated against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. In one study, triazole derivatives demonstrated an inhibition rate of up to 87% against Mycobacterium tuberculosis H37Rv compared to standard antibiotics like rifampicin .

Antioxidant Properties

The antioxidant activity of triazole derivatives has been well-documented. One study reported that synthesized triazole compounds exhibited high antioxidant activity with IC50 values significantly lower than those of standard antioxidants like gallic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Anti-Cancer Activity

The anti-cancer potential of triazole derivatives is notable. Compounds similar to this compound have been screened against a panel of human cancer cell lines. A specific derivative showed over 60% growth inhibition in several cancer types including leukemia and breast cancer . The mechanism is believed to involve the inhibition of key signaling pathways such as NF-kB and CDK2 phosphorylation .

Enzyme Inhibition

Triazole derivatives have also been studied for their ability to inhibit metabolic enzymes. For example, certain compounds effectively inhibited acetylcholinesterase (AChE), suggesting potential uses in treating neurological disorders such as Alzheimer's disease .

Case Study 1: Antimicrobial Screening

A recent study synthesized various triazole derivatives and screened them for antimicrobial activity against Staphylococcus aureus and Bacillus cereus . The results indicated that some derivatives had comparable efficacy to traditional antibiotics .

Case Study 2: Anti-Cancer Evaluation

In another investigation involving a series of triazole compounds, researchers found that specific analogs exhibited significant cytotoxic effects across multiple cancer cell lines. The most potent compound demonstrated an IC50 value indicating effective inhibition at low concentrations .

Data Summary

Q & A

Basic Research Question

- HPLC-DAD : Use a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) at 1 mL/min, detecting at 254 nm. Retention times typically range 6–8 minutes .

- FTIR : Key peaks include ν(N–H) at 3200–3300 cm⁻¹ (triazole), ν(C=O) at 1700–1720 cm⁻¹ (acetic acid), and ν(C–S) at 650–700 cm⁻¹ (thiophene) .

- NMR : ¹H NMR (DMSO-d₆) shows thiophene protons (δ 7.2–7.5 ppm) and triazole NH (δ 12.1 ppm) .

How do structural modifications (e.g., substituents on the triazole or thiophene) affect biological activity?

Advanced Research Question

Substituents significantly modulate antimicrobial and antifungal activity. For instance:

- Methoxy groups on phenyl rings enhance lipophilicity, improving membrane penetration (MIC = 2–8 µg/mL against S. aureus) .

- Morpholine derivatives increase solubility and bioavailability, with IC₅₀ values <10 µM in cytotoxicity assays .

- Thioether linkages (e.g., –SCH₂–) improve metabolic stability but may reduce potency due to steric hindrance . Structure-activity relationship (SAR) studies should combine in vitro assays (e.g., broth microdilution) with molecular docking (AutoDock Vina) to prioritize derivatives .

How can contradictory data on biological activity between similar derivatives be resolved?

Advanced Research Question

Contradictions often arise from variations in substituent positioning or assay conditions. For example:

- 2,4-Dimethoxyphenyl analogs show higher antifungal activity (MIC = 4 µg/mL) than 3,4-dimethoxy derivatives (MIC = 16 µg/mL) due to optimized H-bonding with fungal CYP51 .

- Discrepancies in cytotoxicity (e.g., IC₅₀ ranging 5–50 µM) may reflect differences in cell lines (e.g., HeLa vs. MCF-7) or exposure times (24 vs. 48 hours). Standardized protocols (CLSI guidelines) and multi-lab validation are recommended .

What computational approaches are effective in predicting the pharmacokinetic properties of this compound?

Advanced Research Question

- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding to targets like COX-2 or DHFR. Key interactions include π-π stacking with thiophene and hydrogen bonds with the acetic acid group .

- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA = 90 Ų, logP = 1.8) and potential hepatotoxicity (CYP3A4 inhibition). Adjusting the triazole substituents (e.g., adding polar groups) can reduce toxicity .

What strategies improve the stability of this compound under physiological conditions?

Advanced Research Question

- Prodrug Design : Esterification of the acetic acid moiety (e.g., ethyl ester) enhances plasma stability (t₁/₂ > 6 hours vs. 1.5 hours for free acid) .

- Salt Formation : Potassium salts improve aqueous solubility (up to 25 mg/mL) and thermal stability (decomposition >200°C) .

- Lyophilization : Formulate with trehalose or mannitol to prevent hydrolysis during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.